N-(2,4-Difluoro-3-formylphényl)propane-1-sulfonamide

Vue d'ensemble

Description

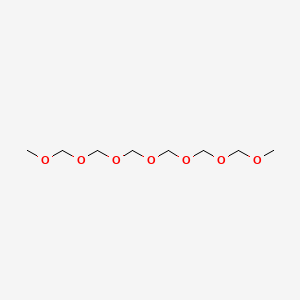

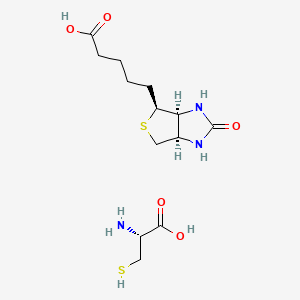

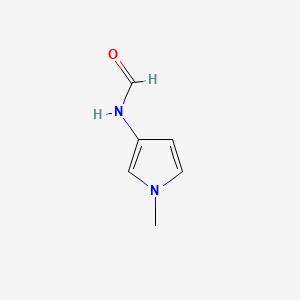

“N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide” is a chemical compound with the molecular formula C10H11F2NO3S . It has a molecular weight of 263.26 g/mol .

Synthesis Analysis

The synthesis of this compound involves the reaction of propane-1-sulfonic acid (2,4-difluoro-phenyl)-amide in tetrahydrofuran under an atmosphere of nitrogen. Lithium diisopropylamide, freshly prepared from n-butyllithium and diisopropylamine, is added to the reaction. After 30 minutes, N,N-dimethyl-formamide is added dropwise to the reaction. The reaction is stirred for 30 minutes at -78°C and then allowed to warm to room temperature for 40 minutes. The reaction is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered. The filtrate is concentrated and purified by silica gel column chromatography eluting with 5% ethyl acetate in hexane to give a light yellow solid.Molecular Structure Analysis

The IUPAC name for this compound is N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide . The InChI string is InChI=1S/C10H11F2NO3S/c1-2-5-17(15,16)13-9-4-3-8(11)7(6-14)10(9)12/h3-4,6,13H,2,5H2,1H3 . The canonical SMILES representation is CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C=O)F .Physical And Chemical Properties Analysis

This compound has a molecular weight of 263.26 g/mol . It has a computed XLogP3-AA value of 1.4 . It has one hydrogen bond donor and six hydrogen bond acceptors . It has five rotatable bonds . The exact mass and monoisotopic mass are both 263.04277071 g/mol .Applications De Recherche Scientifique

Propriétés antibactériennes

Les sulfonamides, y compris la N-(2,4-Difluoro-3-formylphényl)propane-1-sulfonamide, ont été largement utilisés comme agents antibactériens . Ils peuvent inhiber la croissance des bactéries en interférant avec leur capacité à synthétiser l'acide folique, qui est essentiel à leur croissance et leur reproduction .

Activité anti-anhydrase carbonique

Les sulfonamides présentent une activité anti-anhydrase carbonique . L'anhydrase carbonique est une enzyme qui assiste la conversion rapide du dioxyde de carbone et de l'eau en acide carbonique, protons et ions bicarbonate. Les inhibiteurs de cette enzyme ont été utilisés dans la gestion de conditions telles que le glaucome, l'épilepsie et le mal des montagnes .

Activité anti-dihydropteroate synthétase

Les sulfonamides peuvent inhiber la dihydropteroate synthétase, une enzyme impliquée dans la synthèse de l'acide folique chez les bactéries . Cela les rend efficaces pour traiter une variété d'infections bactériennes .

Traitement de la diurèse

Les sulfonamides ont été utilisés dans le traitement de la diurèse . Ils peuvent augmenter la production d'urine en inhibant la réabsorption du sodium et de l'eau dans les reins .

Traitement de l'hypoglycémie

Les sulfonamides peuvent être utilisés dans le traitement de l'hypoglycémie . Ils peuvent augmenter la libération d'insuline par le pancréas et diminuer la clairance hépatique de l'insuline, conduisant à une diminution des taux de glucose sanguin

Propriétés

IUPAC Name |

N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO3S/c1-2-5-17(15,16)13-9-4-3-8(11)7(6-14)10(9)12/h3-4,6,13H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAQKKCELAQLHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401219886 | |

| Record name | N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401219886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

918523-58-7 | |

| Record name | N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918523-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401219886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-[3,4-Dihydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B596653.png)